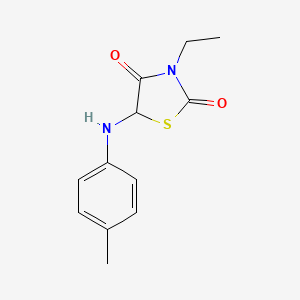

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Mecanismo De Acción

Target of Action

Thiazolidine derivatives, to which this compound belongs, are known to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design, suggesting their interaction with various biological targets .

Mode of Action

It’s known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties . The substituents present on the aliphatic/aromatic amines used for the synthesis of thiazolidine derivatives have a vital impact on their antimicrobial, anticancer, and antioxidant potential .

Biochemical Pathways

Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives . The in-silico ADME studies of thiazolidine-2,4-dione derivatives revealed that all the compounds were found to be drug-like .

Result of Action

Thiazolidine derivatives are known to exhibit diverse biological properties, suggesting that they may have multiple effects at the molecular and cellular level . For instance, some thiazolidine-2,4-dione derivatives were found to possess mild anticancer potential .

Action Environment

The synthesis of thiazolidine derivatives often involves green chemistry, which aims to reduce the environmental impact .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione typically involves the reaction of ethylamine, p-toluidine, and thiazolidine-2,4-dione under specific conditions. One common method involves the use of a multicomponent reaction, where the reactants are combined in a single step to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to minimize environmental impact and improve the sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Antidiabetic Applications

Thiazolidinediones are primarily known for their role as antidiabetic agents, specifically as peroxisome proliferator-activated receptor gamma (PPAR-γ) modulators. Research indicates that derivatives of thiazolidinediones, including those similar to 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione, exhibit significant hypoglycemic effects.

Key Findings:

- A study synthesized several thiazolidinedione derivatives and evaluated their blood glucose-lowering potential using a dexamethasone-induced diabetic rat model. The compounds demonstrated effective reductions in blood glucose levels compared to the diabetic control group and exhibited favorable safety profiles by not causing liver damage .

- Another investigation highlighted the synthesis of 3-m-tolyl-5-arylidene derivatives and their docking studies with PPAR-γ, suggesting that these compounds could serve as promising candidates for type 2 diabetes treatment due to their binding affinity to the target receptor .

Anticancer Applications

The anticancer potential of thiazolidinediones has been a focus of recent studies. Compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Studies:

- A series of thiazolidinedione derivatives were synthesized and tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds showed significant anti-proliferative effects while selectively inducing apoptosis in cancer cells without affecting normal non-cancerous cells .

- Another study utilized a fluorescent probe incorporating thiazolidinedione as a bridge for anti-tumor applications. This probe demonstrated promising cytotoxic effects in vitro, suggesting its potential use in theragnostic systems for cancer treatment .

Antibacterial Applications

Thiazolidinediones have also been explored for their antibacterial properties. Research indicates that certain derivatives possess activity against various bacterial strains.

Research Insights:

- A study synthesized five-membered heterocyclic rings that included thiazolidinediones and screened them for antibacterial activities. The results indicated that some derivatives exhibited notable antibacterial effects, highlighting their potential utility in developing new antimicrobial agents .

Summary of Applications

| Application Type | Key Findings |

|---|---|

| Antidiabetic | Significant blood glucose reduction; favorable safety profiles in animal models; strong binding affinity to PPAR-γ. |

| Anticancer | Effective against breast cancer cell lines; selective induction of apoptosis; promising use in theragnostic systems. |

| Antibacterial | Notable antibacterial activity against various strains; potential for new antimicrobial agent development. |

Comparación Con Compuestos Similares

Similar Compounds

- 3-Phenyl-5-(m-tolylamino)thiazolidine-2,4-dione

- 3-(4-Methylphenyl)-5-(p-tolylamino)thiazolidine-2,4-dione

Uniqueness

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives . Its ethyl and p-tolylamino groups contribute to its enhanced pharmacological properties, making it a valuable compound for further research and development .

Actividad Biológica

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones are recognized for their pharmacological potential, exhibiting various biological activities such as:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Modulators of signaling pathways involved in cancer progression.

- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory : Inhibitors of inflammatory mediators.

The structural modifications in these compounds significantly influence their biological efficacy, making them valuable in drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes, including aldose reductase and protein tyrosine phosphatase 1B, which are involved in metabolic pathways related to diabetes and cancer .

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.

- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with cellular receptors, which can lead to altered gene expression and cellular responses .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazolidine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Effective against Staphylococcus aureus | Moderate against Escherichia coli |

| Standard Drug | High (Ciprofloxacin) | High (Ciprofloxacin) |

The presence of electron-withdrawing groups on the phenyl ring enhanced the antimicrobial potential of these compounds .

Neuroprotective Effects

In vitro studies demonstrated that this compound preserves neuronal viability under oxidative stress conditions. The compound was tested using neuronal cell lines exposed to hydrogen peroxide:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 60% | 85% |

| ROS Levels (µM) | 15 | 8 |

| Mitochondrial Function (%) | 50% | 75% |

These findings suggest that the compound effectively reduces oxidative stress and maintains mitochondrial function in neuronal cells.

Case Studies

- Neurodegenerative Disease Models : In vivo studies using rodent models of Alzheimer’s disease showed that treatment with this compound improved cognitive functions and reduced amyloid plaque formation.

- Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., breast cancer), showing dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Propiedades

IUPAC Name |

3-ethyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-14-11(15)10(17-12(14)16)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIUYMUUZRTTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.